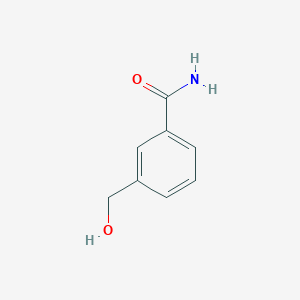

3-(Hydroxymethyl)benzamide

描述

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a foundational structure in the fields of organic synthesis and medicinal chemistry. glpbio.com These structures serve as essential building blocks and are integral substructures within a wide array of pharmaceutical compounds. glpbio.com The versatility of the benzamide framework allows for diverse chemical modifications, enabling the development of molecules with a broad spectrum of biological activities.

Historically, the benzamide core is a recognized pharmacophore, a molecular feature that is crucial for a drug's interaction with its biological target. Many established and developmental therapeutic agents incorporate this scaffold. For instance, benzamide derivatives are investigated for a multitude of therapeutic applications, including as anti-inflammatory, anticonvulsant, and anticancer agents. indexcopernicus.comtandfonline.com The development of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs, was built upon benzamide-containing pharmacophores that mimic the endogenous substrate NAD+. nih.govfrontiersin.org The first PARP inhibitor was nicotinamide, which shares structural similarities with benzamide, and this was followed by the development of 3-aminobenzamide. nih.gov This highlights the enduring importance of the benzamide structure in designing enzyme inhibitors. glpbio.com The ability to synthesize a large number of novel therapeutic agents is often credited to the myriad of medicinal properties associated with benzamide-related drugs. indexcopernicus.com

Overview of Hydroxymethyl Functionality in Organic Compounds

The hydroxymethyl group (–CH2OH) is a simple yet functionally significant moiety in organic chemistry and drug design. Its introduction into a parent compound, a process known as hydroxymethylation, can profoundly alter the molecule's physicochemical properties and therapeutic potential. One of the primary effects of adding a hydroxymethyl group is an increase in the hydrophilicity (water solubility) of a compound. This is a critical consideration in drug development, as solubility impacts a compound's absorption and distribution.

Beyond influencing solubility, the hydroxymethyl group plays a direct role in how a molecule interacts with biological targets. It can act as a pharmacophore, enabling molecular recognition by bioreceptors through the formation of hydrophilic and hydrophobic interactions. The hydroxyl component of the group is a potent hydrogen bond donor and acceptor, which can be critical for binding to the active site of an enzyme or receptor. umanitoba.ca Furthermore, the hydroxymethyl group can serve as a metabolic handle. In nature, the oxidation of a methyl group often yields a hydroxymethyl group, which can then be further oxidized to an aldehyde or a carboxylic acid. isotope.comresearchgate.net In drug design, this group can be strategically introduced to influence a molecule's metabolic stability or to serve as a precursor for creating prodrugs. It is also a valuable intermediate in chemical synthesis, providing a reactive site for further molecular elaboration.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBCCQNBZLMGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155337 | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-34-9 | |

| Record name | 3-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl Benzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Formation

The formation of the benzamide backbone is a cornerstone of organic synthesis, with several well-established methods being widely employed.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond. This method is highly atom-economical but often requires high temperatures or activating agents to proceed efficiently. Boron-based reagents have been shown to be effective promoters for this transformation. For instance, B(OCH2CF3)3 has been utilized as an effective reagent for the direct amidation of a variety of carboxylic acids and amines. acs.org The reactions are typically performed in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. acs.org A solid-phase workup procedure using commercially available resins can be employed for purification, avoiding the need for traditional aqueous washes. acs.org

Table 1: Direct Amidation of Carboxylic Acids and Amines using B(OCH2CF3)3 acs.org General Conditions: Acid (1.0 mmol), Amine (1.0 mmol), B(OCH2CF3)3 (2.0 equiv), MeCN (0.5 M), 80-100 °C, 5-24 h.

| Carboxylic Acid | Amine | Product | Yield (%) |

| Phenylacetic acid | Benzylamine (B48309) | N-Benzyl-2-phenylacetamide | 91 |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 92 |

| 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 95 |

| Phenylacetic acid | Morpholine | 1-Morpholino-2-phenylethan-1-one | 88 |

This table is interactive. Click on the headers to sort.

Condensation reactions are a primary method for synthesizing benzamides, typically involving the reaction of a benzoic acid derivative with an amine, eliminating a small molecule like water. To facilitate this, catalysts are often employed. A green and efficient method reports the direct condensation of benzoic acids and amines using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researcher.liferesearchgate.net This heterogeneous catalyst is reusable and promotes the reaction in short time frames at room temperature. researcher.liferesearchgate.net

In other research, the acid-catalyzed condensation between benzamide and glyoxal (B1671930) has been studied in-depth, leading to a variety of products, including N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide and isomers of 1,2-bis(benzoylamino)-1,2-ethanediol. researchgate.netmdpi.comnih.gov These studies highlight the complex reaction pathways that can occur during condensation, depending on the solvents and catalysts used. researchgate.netmdpi.com

CH₃COCl + 2NH₃ → CH₃CONH₂ + NH₄Cl libretexts.org

Recent research has focused on developing highly selective methods. For example, a solvent-controlled amidation of aroyl chlorides using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as a nitrogen source has been reported. rsc.org This method allows for the synthesis of primary benzamides or imides by controlling the reaction solvent. rsc.org

Table 2: Solvent-Controlled Synthesis of Benzamides from Aroyl Chlorides rsc.org General Conditions: Aroyl Chloride (1.0 equiv.), LiN(SiMe₃)₂ (2.5 equiv.), Solvent, Room Temperature, 5 min.

| Aroyl Chloride | Solvent | Product | Yield (%) |

| Benzoyl chloride | DCE | Benzamide | 80 |

| 4-Methylbenzoyl chloride | DCE | 4-Methylbenzamide | 85 |

| 4-Methoxybenzoyl chloride | DCE | 4-Methoxybenzamide | 89 |

| 4-Chlorobenzoyl chloride | DCE | 4-Chlorobenzamide | 82 |

This table is interactive. Click on the headers to sort.

Targeted Synthesis of 3-(Hydroxymethyl)benzamide Derivatives

The synthesis of the specific target molecule, this compound, and its derivatives involves specific reactions to introduce the key functional groups.

The hydroxymethyl group can be introduced through various methods. A common and direct synthesis of N-(hydroxymethyl)benzamide involves the reaction of benzamide with formaldehyde (B43269). indexcopernicus.comprepchem.com According to the Einhorn method, this reaction is performed by boiling benzamide in an aqueous solution of formaldehyde under weakly basic conditions, leading to the precipitation of N-(hydroxymethyl)benzamide crystals upon cooling with a high yield. indexcopernicus.com

The kinetics of this hydroxymethylation reaction have been investigated across a pH range of 0.6–6.7. researchgate.net The mechanism varies with pH:

Below pH 2.5: The reaction occurs between a benzamide molecule and the methylol cation (the conjugate acid of formaldehyde). researchgate.net

pH 2.5–4.0: A parallel reaction involves a benzamide molecule reacting with both the methylol cation and a molecule of formaldehyde. researchgate.net

pH 4.5–5.5: The reaction is between a molecule of benzamide and a molecule of formaldehyde. researchgate.net

pH 5.5–6.7: A parallel reaction occurs between a molecule of formaldehyde and both the conjugate base of benzamide and a neutral benzamide molecule. researchgate.net

Metabolic studies have also identified N-(hydroxymethyl)benzamide as a major metabolite of N-methylbenzamide, indicating that hydroxylation is a relevant transformation pathway for related benzamides. nih.gov

The primary amide group of a benzamide provides a site for further functionalization. The nitrogen atom can be substituted to create secondary or tertiary amides. This is a key strategy in medicinal chemistry to modify the properties of a lead compound. For example, series of N-substituted benzamide derivatives have been synthesized and evaluated for biological activity. nih.gov

Derivatization can be achieved through coupling reactions. In the synthesis of complex molecules, an amine intermediate is often condensed with a carboxylic acid derivative in the presence of a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and a base such as DIPEA (N,N-Diisopropylethylamine). acs.org Fluorescent tags like procainamide (B1213733) (4-amino-N-[2-(diethylamino)ethyl] benzamide) are also attached to molecules via reductive amination to facilitate analysis, demonstrating another form of derivatization at the amide nitrogen. frontiersin.org Furthermore, enzymatic methods using laccase have been employed to achieve C-N coupling on the amino group, showcasing a biocatalytic approach to derivatization. nih.gov

Modifications on the Phenyl Ring

The functionalization of the phenyl ring of benzamides is a key strategy for creating diverse analogues with tailored properties. Directing group-assisted C-H activation has emerged as a powerful tool for regioselective modifications.

One notable method involves a visible-light-induced, copper-promoted perfluoroalkylation of benzamides. nih.gov This process utilizes an 8-aminoquinoline (B160924) directing group to achieve ortho-selective perfluoroalkylation. The reaction proceeds under mild conditions, employing eosin (B541160) Y as an inexpensive organic photoredox catalyst and irradiation from a 26 W fluorescent light bulb. nih.gov This approach provides a direct pathway to ortho-perfluoroalkyl-substituted benzoic acid derivatives. nih.gov

Another strategy focuses on the rhodium-catalyzed addition of benzamide C–H bonds to aromatic N-sulfonyl aldimines. scilit.com This reaction demonstrates high functional group compatibility and yields branched amine products. These products can be further transformed into valuable heterocyclic frameworks like isoindolines and isoindolinones. scilit.com

Furthermore, structure-activity relationship (SAR) studies on synthesized benzamide analogues have highlighted the impact of substitutions on the aromatic ring. For instance, in a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, the introduction of electron-withdrawing groups like nitro and halo moieties to the N-phenyl ring was found to enhance antimicrobial activities. nih.gov Specifically, a compound with a 2,4-dinitro substitution showed considerably improved antifungal activity. nih.gov Conversely, for anticancer activity against the HCT116 cell line, a para-substituted methoxy (B1213986) group led to higher potency compared to ortho or meta substitutions. nih.gov

Microwave-assisted cross-coupling reactions have also been employed to create diverse substitutions on the phenyl rings of benzamide-containing structures, allowing for the exploration of structural requirements for specific biological activities. nih.gov

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have introduced innovative and more sustainable methods for the synthesis of benzamides, moving beyond classical approaches. These novel strategies often provide milder reaction conditions, higher efficiency, and improved atom economy. researchgate.net Key areas of development include photocatalysis, electrocatalysis, and biocatalysis, which leverage light, electricity, and enzymes, respectively, to drive chemical transformations.

Photocatalytic Approaches in Benzamide Synthesis

Visible-light photocatalysis has become a prominent strategy for benzamide synthesis and functionalization due to its use of mild reaction conditions. diva-portal.orgresearchgate.net These methods often employ inexpensive and environmentally benign photocatalysts.

A controllable, photocatalytic strategy has been developed that enables either C-H arylation or N-dealkylation of chlorinated benzamides. diva-portal.org This system uses methylene (B1212753) blue as a photocatalyst and blue LEDs as the light source, operating in aqueous micellar solutions. diva-portal.orgacs.org Depending on the reaction conditions, the transformation can be channeled through either a radical pathway to generate N-acyliminium radicals or a cationic pathway to form highly electrophilic N-acyliminium cations, leading to isoindolinones or secondary amides, respectively. diva-portal.orgacs.org

Table 1: Photocatalytic N-Dealkylation of an o-Chlorobenzamide Derivative acs.org

| Catalyst | Light Source | Solvent | Reagent | Temperature | Time (h) | Conversion (%) |

| Methylene Blue | Blue LEDs | Water | TMEDA, CTAB | 40°C | 20 | Optimal |

TMEDA: Tetramethylethylenediamine, CTAB: Cetrimonium bromide

Another approach uses Eosin Y as a photocatalyst for the visible-light-induced benzylic C-H amination. rsc.org This method involves the abstraction of a hydrogen atom from the benzylic substituent at the ortho-position to the amide group, leading to cyclization. rsc.org

Furthermore, photoredox catalysis has been successfully applied to the difluoromethylation and trifluoromethylation of N-methacryloyl benzamides. researchgate.net These reactions utilize difluoromethyl sulfone or trifluoromethyl sulfone as the radical source, catalyzed by fac-Ir(ppy)3, to produce CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones in moderate to good yields under mild conditions. researchgate.netrsc.org

Electrocatalytic Oxidation Methods

Electrosynthesis is recognized as an efficient and environmentally benign methodology for synthesizing functionalized molecules. researchgate.net Utilizing electricity as a "traceless" reagent avoids the need for stoichiometric chemical oxidants, offering high atom economy and sustainability. researchgate.netbeilstein-journals.org

Table 2: Electrocatalytic Oxidation of Benzylamine to Benzamide acs.org

| Catalyst | Voltage | Conversion (%) | Faraday Efficiency (%) |

| CuCo–Ni(OH)2 | 1.45 V | 99.3 | 90.2 |

In another application, ferrocene (B1249389) derivatives have been used as redox mediators for the anaerobic electrocatalytic oxidation of benzylic amines. nih.govacs.org This approach prevents the fouling of the electrode surface and significantly lowers the potential required for the oxidation reaction. nih.gov The anaerobic conditions are crucial as they suppress problematic side reactions like hydrolysis or overoxidation that can occur in the presence of oxygen. nih.govacs.org This method demonstrates a Faradaic efficiency of 90% for forming the desired coupled imine product from benzylamine oxidation. nih.govacs.org

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic and biotransformation methods offer highly selective and environmentally friendly routes for chemical synthesis. The use of enzymes or whole-cell systems can lead to high yields and purity under mild conditions, often avoiding the need for protecting groups and reducing waste.

The biotransformation of benzamide to benzohydroxamic acid (BHA) has been demonstrated using the whole cells of Bacillus smithii IIIMB2907, a thermophilic bacterium. nih.gov This process utilizes the acyltransferase activity of an amidase enzyme. The optimal conditions for this biotransformation were found to be a pH of 7.0 and a temperature of 50 °C, at which the enzyme exhibits a half-life of 17.37 hours. nih.gov Under these optimized bench-scale conditions, a 64% recovery of BHA with 96% purity was achieved. nih.gov This represents an improvement over previous studies, achieving 89% BHA production with a lower cell concentration. nih.gov

Table 3: Enzymatic Synthesis of Benzohydroxamic Acid nih.gov

| Enzyme Source | Substrate | Product | Temperature | pH | Recovery (%) | Purity (%) |

| Bacillus smithii IIIMB2907 | Benzamide | Benzohydroxamic Acid | 50 °C | 7.0 | 64 | 96 |

Lipases are another class of enzymes used in benzamide synthesis. For example, Lipase Amano P from Pseudomonas sp. has been used for the enantioselective hydrolysis of (±)-4-(1-acetoxyethyl)-N-(cyclohexylcarbamoyl)-benzenesulfonamides, yielding the (R)-hydroxyethyl analogue with >99% enantiomeric excess (ee). nih.gov The same enzyme can catalyze the enantioselective esterification of the racemic hydroxyethyl (B10761427) compound to produce the (R)-acetoxyethyl derivative, also with >99% ee. nih.gov

The biotransformation of related aromatic compounds, such as benzene (B151609) and toluene, by engineered microorganisms has also been studied. researchgate.net These pathways often involve hydroxylation steps catalyzed by enzymes like phenol (B47542) hydroxylase, converting the aromatic ring into catechols, demonstrating the potential of microorganisms to functionalize simple aromatic precursors. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Hydroxymethyl Benzamide Derivatives

Oxidative and Reductive Transformations.

Intramolecular Rearrangements

Intramolecular rearrangements are pivotal in the synthesis of complex organic molecules, allowing for significant structural modifications often with high atom economy. While specific studies on the intramolecular rearrangements of 3-(hydroxymethyl)benzamide are not extensively documented, the reactivity of its derivatives can be understood by examining established rearrangements in related benzamide (B126) systems. These reactions typically involve the migration of a group to an electron-deficient atom.

One such relevant transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. For a suitably substituted this compound derivative, this could involve the migration of the aryl group. The reaction is facilitated by electron-wthdrawing groups on the aromatic ring, which stabilize the formation of a Meisenheimer intermediate, a key step in this rearrangement. benthamopen.commanchester.ac.uk The presence of iodine atoms on the aromatic ring of certain benzamides, for example, has been shown to be crucial for the success of the Smiles rearrangement. benthamopenarchives.com

Another potential rearrangement for derivatives of this compound is the Lossen rearrangement . This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orglscollege.ac.in A this compound derivative could be converted to the corresponding hydroxamic acid, which upon activation (e.g., O-acylation) and treatment with a base, would rearrange to form an isocyanate. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles, such as amines to form ureas or water to yield amines after decarboxylation. unacademy.comnih.gov

The Neber rearrangement offers a pathway to synthesize α-amino ketones from ketoximes. wikipedia.orgorganicreactions.orgyoutube.com A derivative of this compound, where the carbonyl group is converted to a ketoxime and subsequently activated (e.g., by tosylation), could undergo this rearrangement in the presence of a base. The reaction proceeds through an azirine intermediate, which is then hydrolyzed to the corresponding α-amino ketone. wikipedia.org

These established rearrangements provide a framework for predicting the potential intramolecular transformations of this compound derivatives, enabling the design of synthetic routes to novel and complex molecules.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. rsc.org By replacing an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's fate in the reaction products, helping to elucidate bond-forming and bond-breaking steps.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy). A KIE greater than 1 (k_H/k_D > 1), known as a primary KIE, is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org This is because the bond to the heavier isotope has a lower zero-point vibrational energy, requiring more energy to break. libretexts.org

For reactions involving this compound derivatives, a deuterium KIE could be used to probe the mechanism of, for example, the oxidation of the hydroxymethyl group. If the C-H bond of the hydroxymethyl group is broken in the rate-limiting step, a significant primary KIE would be expected. Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled position. wikipedia.org

| Type of KIE | Description | Typical Value (kH/kD) | Mechanistic Insight |

| Primary | Bond to the isotope is broken in the rate-determining step. | > 1 (typically 2-7) | Indicates which bonds are broken in the RDS. |

| Secondary | Bond to the isotope is not broken in the rate-determining step. | Close to 1 (0.7-1.5) | Provides information about changes in the transition state structure. |

| Inverse | The reaction with the heavier isotope is faster. | < 1 | Often observed in equilibria where the heavier isotope prefers the more strongly bonded state. columbia.edumdpi.com |

Isotopic tracing is a technique used to follow the path of an isotope through a reaction or a metabolic pathway. nih.gov In the context of atom economy, it can be used to verify that all atoms from the reactants are incorporated into the desired product, a key principle of green chemistry.

For a reaction involving a this compound derivative, one could, for instance, label the carbonyl carbon with ¹³C. By analyzing the product using mass spectrometry or ¹³C NMR, it would be possible to confirm that the labeled carbon is incorporated into the final structure and to quantify its presence. This is particularly useful in complex, multi-step syntheses to ensure that the core structure of the molecule is maintained and to identify any unexpected side reactions or rearrangements.

Recent advancements have focused on dynamic amide exchange for isotopic labeling, allowing for the direct incorporation of isotopes into the amide bond, which is a crucial tool in drug discovery and development. rsc.orgresearchgate.net

Role of Intermediates in Reaction Pathways

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. These short-lived species can provide a snapshot of the reaction's progress and are crucial for a complete understanding of the transformation.

Carbinolamides are key intermediates in the hydrolysis of amides. youtube.com In both acidic and basic hydrolysis of benzamide derivatives, the initial step is the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamide. libretexts.orgyoutube.com

The stability and reactivity of these carbinolamide intermediates can be influenced by the substituents on the benzamide. For N-(hydroxymethyl)benzamide derivatives, the hydroxymethyl group could potentially influence the stability of the carbinolamide intermediate through electronic or steric effects. The breakdown of this intermediate is often the rate-determining step in amide hydrolysis. acs.org The isolation or trapping of these intermediates can provide direct evidence for the proposed reaction mechanism. youtube.com

While many reactions of amides proceed through ionic intermediates, radical pathways are also possible, particularly under photochemical or radical-initiating conditions. nih.gov For derivatives of this compound, the presence of the benzylic C-H bonds in the hydroxymethyl group could be susceptible to hydrogen atom abstraction, leading to the formation of a benzyl radical.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates from amides under mild conditions. rsc.org For instance, a photocatalyst could initiate a single-electron transfer process, leading to the formation of a radical cation from the benzamide derivative. Subsequent deprotonation could then generate a radical intermediate that can participate in various C-C or C-heteroatom bond-forming reactions. acs.org The study of these radical-mediated transformations opens up new avenues for the functionalization of this compound derivatives. mdpi.com

Structure Activity Relationship Studies of 3 Hydroxymethyl Benzamide Analogues

Correlating Structural Modifications with Biological Response.nih.govresearchgate.netnih.govnih.gov

The biological effect of a compound is intricately linked to its structure. In the case of benzamide (B126) analogues, even minor alterations can lead to significant changes in potency and efficacy. nih.gov SAR studies on these compounds involve creating a library of related molecules where specific parts are changed one at a time. This systematic approach allows for the correlation of structural changes with the observed biological response, providing a clear map of which molecular features are critical for activity. nih.gov

The phenyl ring of the benzamide scaffold is a prime target for modification to fine-tune biological activity. The type, position, and electronic properties of substituents can dramatically alter a compound's interaction with its biological target. researchgate.netjst.go.jp

Quantitative SAR (QSAR) analysis has shown that for certain isoxazole-containing benzamides, the inhibitory activity is influenced by both the hydrophobicity and the size of the substituent on the phenyl ring. researchgate.net Research on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, for instance, revealed that the introduction of halogens (such as fluorine, chlorine, and bromine) or small alkyl groups (like methyl, ethyl, and propyl) at the para-position of the phenyl ring slightly enhanced chitin (B13524) synthesis inhibitory activity. researchgate.netjst.go.jp Conversely, activity was drastically reduced by the introduction of bulky groups like tert-butyl (t-Bu) or electron-withdrawing groups such as nitro (NO₂) and trifluoromethyl (CF₃). researchgate.netjst.go.jp This suggests that while some hydrophobicity is favorable, excessive bulk is detrimental to activity. researchgate.net

In a different context, substitutions on the aromatic ring of benzamide derivatives were shown to be critical for antimicrobial activity. nih.gov For example, a 2,4-dinitro substituent significantly improved antifungal activity, while a 4-chloro-2-nitro group resulted in enhanced antibacterial activity. nih.gov Furthermore, studies on the metabolic stability of N-(hydroxymethyl) compounds found that substitution at the 4-position of the phenyl ring with groups like 4-chloro or 4-t-butyl did not significantly affect the stability of the N-hydroxymethyl derivative itself. nih.gov

| Substituent (R) at para-position | IC₅₀ (µM) | Relative Activity |

|---|---|---|

| H | 1.5 | Baseline |

| F | 0.91 | Enhanced |

| Cl | 0.47 | Enhanced |

| Br | 0.56 | Enhanced |

| Me (Methyl) | 0.79 | Enhanced |

| Et (Ethyl) | 0.52 | Enhanced |

| n-Bu (n-Butyl) | 0.81 | Enhanced |

| t-Bu (tert-Butyl) | >100 | Decreased |

| CF₃ (Trifluoromethyl) | >100 | Decreased |

| NO₂ (Nitro) | >100 | Decreased |

The amide group is a critical functional group in benzamide derivatives, and substitutions on its nitrogen atom can profoundly affect stability and activity. nih.govnih.gov Metabolic studies have investigated the stability of N-(hydroxymethyl) compounds, which are key metabolites. nih.gov It was found that N-(hydroxymethyl)benzamide is a relatively stable metabolite. nih.gov However, when the amide nitrogen is substituted, as in N-(hydroxymethyl)-N-methylbenzamide (a metabolite of N,N-dimethylbenzamide), the stability is markedly decreased, particularly under alkaline conditions. nih.gov This instability can lead to degradation and the production of formaldehyde (B43269), indicating that substitution on the amide nitrogen directly impacts the metabolic fate of the molecule. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of chiral molecules. For analogues of 3-(hydroxymethyl)benzamide, the spatial orientation of the hydroxymethyl group can be a deciding factor in its ability to interact with a biological target.

In the case of certain benzamide derivatives designed as sphingosine (B13886) kinase (SK) inhibitors, stereochemistry was found to be critical. nih.gov For instance, the R-enantiomers of specific inhibitors (e.g., RB-040 and RB-042) were potent inhibitors of SK1 and SK2. nih.gov In stark contrast, their corresponding S-enantiomers (RB-041 and RB-043) were significantly less active at the same concentration. nih.gov This demonstrates a clear stereospecific requirement at the binding site, where only one enantiomer fits correctly to elicit a strong biological response. nih.gov

However, the importance of stereochemistry is not universal and depends on the specific compound series and its biological target. mdpi.com In studies of certain antiviral compounds, racemic mixtures and their individual enantiomers showed similar biological profiles, indicating a limited influence of stereochemistry on antiviral activity for that particular scaffold. mdpi.com This highlights that while stereochemistry can be a crucial determinant of activity, its impact must be evaluated on a case-by-case basis.

| Compound | Stereochemistry | SK1 Inhibition (%) at 50 µM | SK2 Inhibition (%) at 50 µM |

|---|---|---|---|

| RB-040 | R | ~95% | ~80% |

| RB-041 | S | < 20% | < 20% |

| RB-042 | R | ~90% | ~90% |

| RB-043 | S | < 20% | < 20% |

Pharmacophore Identification and Optimization.nih.govresearchgate.net

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target and elicit a response. nih.govresearchgate.net Identifying and optimizing this pharmacophore is a central goal of SAR studies.

For a series of benzamide derivatives acting as histone deacetylase 2 (HDAC2) inhibitors, a successful pharmacophore model was generated. nih.gov This model, termed HypoGen, consisted of four essential features: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HYP) feature, and one ring aromatic (RA) center. nih.gov This model was then used as a 3D query to screen databases for new, potentially active compounds, demonstrating the predictive power of a well-defined pharmacophore. nih.gov

Pharmacophore models can vary in complexity depending on the target. researchgate.net For agonists of the GPR139 receptor, an updated pharmacophore model was constructed that included six features: two terminal aromatic systems, a linker with two hydrogen bond acceptors, one hydrogen bond donor, and a dual hydrophobic/hydrogen bond acceptor element. researchgate.net This more detailed model reflects a more complex binding interaction and provides a refined template for designing new agonists. researchgate.net

| Target | Pharmacophore Features | Number of Features |

|---|---|---|

| HDAC2 Inhibitors | 1 H-bond Acceptor, 1 H-bond Donor, 1 Hydrophobic, 1 Ring Aromatic | 4 |

| GPR139 Agonists | 2 Aromatic Systems, 2 H-bond Acceptors, 1 H-bond Donor, 1 Hydrophobic/H-bond Acceptor | 6 |

Conformational Analysis and its Implications for Activity.nih.govacs.orgnih.gov

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. nih.gov The specific conformation of a drug molecule is critical as it must fit precisely into its biological target's binding site. While the amide bond is typically planar, steric hindrance from bulky substituents can cause it to twist, which has profound consequences on the molecule's properties and biological activity. nih.gov

Theoretical and experimental studies on substituted benzamides have revealed the existence of different stable conformations. nih.gov For example, 2-substituted benzamides can exist as interconverting cis and trans conformers, where the substituent is either on the same side or the opposite side of the carbonyl oxygen, respectively. nih.gov The planarity of these conformers and the energy difference between them are influenced by the substituent. For 2-fluorobenzamide, the trans conformer is significantly more stable, whereas for 2-chlorobenzamide, the cis and trans conformers have nearly equal energy. nih.gov The torsional angle between the carbonyl group and the phenyl ring is another key conformational parameter that is affected by these substitutions. nih.gov

The link between conformation and activity is direct and powerful. A retrospective analysis of mycophenolic acid, an immunosuppressant, illustrates this principle clearly. acs.org The bioactive conformation of mycophenolic acid has a specific allylic torsion angle that positions a terminal carboxylic acid for optimal hydrogen bonding in the binding site of its target enzyme. acs.org Analogues with different structural features that alter this preferred conformation show markedly different potencies. A saturated analogue, which prefers a different conformation, is 50 times less potent. An analogue with a double bond that favors a conformation closer to the bioactive shape shows improved potency, demonstrating that controlling molecular conformation is a key strategy for optimizing biological activity. acs.org

| Compound | Key Structural Feature | Favored Conformation (Torsion Angle) | IC₅₀ (µM) against IMPDH |

|---|---|---|---|

| Mycophenolic acid | Allylic double bond | Skewed (~110-115°) | 0.02 |

| Hex-2-enoic acid analogue | Conjugated double bond | Skewed (~120°) | 0.14 |

| Saturated hexanoic acid analogue | Saturated alkyl chain | Anti (~180°) | 1.0 |

Computational and Theoretical Studies on 3 Hydroxymethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of 3-(Hydroxymethyl)benzamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.netals-journal.com It is widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules like this compound.

DFT calculations typically start with geometry optimization to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the atoms. Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can yield geometric parameters that are in close agreement with experimental data from X-ray diffraction. nih.gov

Key findings from a DFT analysis would include the planarity of the benzene (B151609) ring and the spatial orientation of the amide (-CONH₂) and hydroxymethyl (-CH₂OH) groups. The intramolecular interactions, such as potential hydrogen bonding between the functional groups, can also be assessed. The table below illustrates typical geometric parameters that can be obtained from DFT calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Length | C-CH₂ | ~1.51 Å |

| Bond Length | C-OH | ~1.43 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-C-C (ring) | ~119 - 121° |

| Bond Angle | C-C-CH₂ | ~120° |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govlibretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

In an MEP map of this compound:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically found around electronegative atoms and are susceptible to electrophilic attack. For this molecule, the most intense red color would be localized over the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the oxygen of the hydroxyl group (-OH) and the nitrogen of the amide group (-NH₂). nih.gov

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These regions are prone to nucleophilic attack. The hydrogen atoms of the amide and hydroxyl groups would exhibit the most positive potential. nih.gov

Green regions signify neutral or near-zero potential, characteristic of the carbon atoms in the benzene ring. nih.gov

This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might bind to a biological target. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org These orbitals are key to understanding chemical reactivity and electronic properties. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amide group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The LUMO is likely distributed over the benzamide (B126) moiety, particularly the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net DFT calculations can provide precise energy values for these orbitals.

Table 2: Frontier Molecular Orbital Properties (Theoretical)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 6.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is useful for quantifying intramolecular interactions and charge transfer events.

For this compound, NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with hyperconjugative interactions, such as the delocalization of electron density from a lone pair orbital to an adjacent anti-bonding orbital. For example, it can reveal the interaction between the lone pair of the nitrogen atom and the anti-bonding π* orbital of the carbonyl group, which contributes to the resonance stability of the amide bond. Natural Hybrid Orbital (NHO) analysis, a component of NBO, describes the hybridization of the atomic orbitals that form the chemical bonds, providing further insight into the molecule's geometry and bonding characteristics.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. mdpi.com This approach is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.net

Molecular docking simulations place the 3D structure of a ligand, such as this compound, into the binding site of a target protein. researchgate.netresearchgate.net An algorithm then samples various orientations and conformations of the ligand within the binding site and calculates a "docking score" for each pose, which estimates the binding affinity. researchgate.net A lower docking score generally indicates a more favorable and stable interaction.

This technique, often referred to as inverse or reverse docking, can be used to screen this compound against a library of known protein structures to identify potential biological targets. nih.gov Benzamide derivatives have been shown to interact with a variety of protein targets, suggesting potential therapeutic applications. Examples of protein targets identified for related benzamide compounds include:

Enzymes: Such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases. nih.gov

Bacterial Proteins: DNA gyrase is a validated target for antibacterial agents, and benzamide derivatives have been studied for their inhibitory potential. researchgate.net

E3 Ligases: Ligands for E3 ligases like Cereblon (CRBN) are crucial for developing proteolysis-targeting chimeras (PROTACs). nih.gov

The docking results provide detailed information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the protein's active site. For example, the amide and hydroxyl groups of the molecule are excellent candidates for forming hydrogen bonds, which are critical for stable ligand-protein binding.

: A Field in Nascent Stages of Exploration

The lack of specific computational research on this compound means that detailed discussions on its binding characteristics and mechanistic insights, as requested, cannot be substantiated with current scientific findings. General computational methodologies are frequently applied to novel compounds to predict their behavior and guide experimental work. However, without specific studies on this compound, any detailed analysis would be speculative and fall outside the scope of providing scientifically accurate information based on existing research.

Further research employing computational tools is necessary to elucidate the specific chemical and physical properties of this compound. Such studies would be invaluable in predicting its potential biological targets, understanding its reactivity, and exploring its suitability for various applications. Future computational investigations would likely involve molecular docking simulations to predict binding poses and affinities with various enzymes or receptors, as well as quantum mechanics calculations to explore reaction mechanisms and transition states.

As the scientific community continues to explore the vast chemical space of small molecules, it is anticipated that computational studies on compounds like this compound will be undertaken, providing the necessary data to build a comprehensive understanding of their behavior at a molecular level.

Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents based on the Benzamide (B126) Scaffold

The inherent chemical properties of the benzamide moiety, including its ability to form hydrogen bonds and engage in π-π stacking, make it a privileged structure in drug design. nih.gov Researchers have extensively modified this scaffold to create a wide array of therapeutic agents targeting various diseases.

Design of Next-Generation Enzyme Inhibitors

The benzamide structure is integral to the design of numerous enzyme inhibitors. A notable area of research is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair. Simple benzamide is a known inhibitor of PARP with an IC50 of 3.3 μM. selleckchem.commedchemexpress.com Derivatives such as 3-aminobenzamide have been shown to attenuate renal ischemia/reperfusion injury by inhibiting PARP, thereby reducing oxidative and nitrosative stress. nih.govnih.gov While research on 3-(Hydroxymethyl)benzamide as a direct PARP inhibitor is not extensively detailed, its structural similarity to known inhibitors suggests its potential as a foundational element for new, more complex inhibitor designs.

Another significant target is histone deacetylases (HDACs), where benzamide derivatives have shown promise as anticancer agents. acs.org For instance, the benzamide derivative MS-275 (Entinostat) is a known HDAC inhibitor with significant antitumor activity. acs.org The design of novel benzamide-based compounds often involves modifying the core structure to enhance interaction with the enzyme's active site. The hydroxymethyl group in the 3-position could serve as a key interaction point or a site for further chemical modification to improve binding affinity and selectivity for specific enzyme targets, such as Lysine-specific demethylase 1 (LSD1) or Polo-like kinase 1 (PLK1). nih.govmdpi.com

Exploration in Antimicrobial and Antimalarial Drug Discovery

The emergence of drug-resistant pathogens presents a global health crisis, driving the search for new antimicrobial and antimalarial agents. malariaworld.org The benzamide scaffold has been a fruitful starting point for this research. nih.govnanobioletters.com Studies have demonstrated that derivatives of 3-methoxybenzamide (B147233) exhibit potent activity against Gram-positive bacteria, including Mycobacterium smegmatis and Staphylococcus aureus, by targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov

In the realm of antimalarial drug discovery, benzamide-based compounds have been identified as a promising chemotype. nih.govresearchgate.net Malaria, caused by Plasmodium parasites, has seen the rise of resistance to traditional therapies like chloroquine. nih.gov Research has led to the development of novel benzamide scaffolds that retain antiplasmodial activity without the human kinase activity often associated with parent compounds. nih.gov Although specific studies focusing on this compound are limited, the broader success of the benzamide class suggests that derivatives incorporating the 3-(hydroxymethyl) motif could yield potent antimalarial candidates.

Below is a table summarizing the antimicrobial activity of selected benzamide derivatives, illustrating the potential of this chemical class.

| Compound | Target Organism | Activity Metric | Value |

| Compound 9 (a 3-methoxybenzamide derivative) | M. smegmatis | Zone Ratio | 0.62 |

| Compound 9 (a 3-methoxybenzamide derivative) | S. aureus | Zone Ratio | 0.44 |

| Compound 5a (a para-hydroxy benzamide derivative) | B. subtilis | MIC | 6.25 µg/mL |

| Compound 5a (a para-hydroxy benzamide derivative) | E. coli | MIC | 3.12 µg/mL |

| Compound 6b (a para-hydroxy benzamide derivative) | E. coli | MIC | 3.12 µg/mL |

| Compound 6c (a para-hydroxy benzamide derivative) | B. subtilis | MIC | 6.25 µg/mL |

Data sourced from studies on various benzamide derivatives to showcase the scaffold's potential. nanobioletters.comnih.gov

Potential as Antitumor Agents

Benzamide derivatives are a significant class of compounds being investigated for cancer therapy. nih.gov Their mechanisms of action are diverse, including the aforementioned inhibition of enzymes like HDAC and PARP, which are crucial for cancer cell survival and proliferation. selleckchem.comacs.org

Recent research has focused on designing novel benzamide derivatives that can induce apoptosis (programmed cell death) in cancer cells. For example, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were synthesized and evaluated as Focal Adhesion Kinase (FAK) inhibitors, showing potent antiproliferative effects against non-small cell lung cancer and human epithelial carcinoma cells. mdpi.com One lead compound, 8a , demonstrated an IC50 of 0.044 μM against the H1975 cancer cell line. mdpi.com Another study highlighted a novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivative, 5j , which exhibited strong HDAC inhibition and delayed tumor growth in animal models of human breast cancer. science.gov

These findings underscore the adaptability of the benzamide scaffold. The 3-(hydroxymethyl) group offers a strategic point for chemical modification, allowing for the synthesis of new libraries of compounds to be screened for anticancer activity.

| Compound Class | Target/Mechanism | Cancer Type | Notable Result |

| 2,4-Dianilinopyrimidine Benzamides | FAK Inhibition | Non-small cell lung cancer | Compound 8a IC50 = 0.044 μM (H1975 cells) mdpi.com |

| N-hydroxy-4-(3-phenylpropanamido)benzamides | HDAC Inhibition | Breast Cancer | Compound 5j delayed tumor growth in xenograft models science.gov |

| General Benzamide Derivatives | ROS-mediated Apoptosis | Gastric Cancer | Compound BJ-13 showed potent antiproliferative activity nih.gov |

Applications in Organic Synthesis

Beyond its role in medicinal chemistry, this compound is a valuable molecule in the field of organic synthesis. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a stable amide—allows it to serve as a versatile building block for more complex molecules.

Intermediate in Fine Chemical Synthesis

Benzamides are widely used as intermediates in the synthesis of therapeutic agents and other fine chemicals. researchgate.net The synthesis of complex molecules often requires multi-step processes where specific functional groups are introduced sequentially. This compound can serve as a key intermediate in such pathways. For instance, the synthesis of the drug Mosapride, a gastroprokinetic agent, involves complex benzamide intermediates. google.com The hydroxymethyl group can be protected and later deprotected or converted into other functional groups such as aldehydes, carboxylic acids, or halides, enabling its incorporation into larger, more intricate molecular architectures.

Reagents for Specific Chemical Transformations

The reactivity of the hydroxymethyl group attached to the benzamide core allows this compound to act as a reagent in specific chemical transformations. The study of related N-(hydroxymethyl) compounds, such as N-(hydroxymethyl)benzamide and N-(hydroxymethyl)phthalimidine, provides insight into its potential reactivity. amazonaws.comnih.gov These carbinolamides can undergo reactions like base-catalyzed breakdown, which could be harnessed in synthetic strategies. amazonaws.com Furthermore, the hydroxyl group can be activated to facilitate substitution reactions, making this compound a useful synthon for introducing the 3-carbamoylbenzyl moiety into various molecular scaffolds.

Innovative Methodologies in Synthesis and Biological Evaluation

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern chemistry. In the context of this compound, researchers are exploring novel methodologies that not only improve yield and purity but also adhere to the principles of green chemistry.

Sustainable Synthetic Routes

Traditional methods for amide synthesis often involve harsh reagents and generate significant waste. To address these limitations, sustainable alternatives are being investigated for the production of this compound.

One promising approach is the use of boric acid as a catalyst. Boric acid is an inexpensive, low-toxicity, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgorgsyn.org This method often proceeds under milder conditions and can reduce the formation of byproducts. While specific studies on the boric acid-catalyzed synthesis of this compound are emerging, the general applicability of this method to a wide range of benzamides suggests its potential as a greener alternative. researchgate.net

Biocatalysis represents another frontier in sustainable synthesis. Enzymes offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact of chemical processes. The application of biocatalysts, such as lipases, for amide bond formation is an active area of research. Although specific enzymatic routes to this compound are not yet widely reported, the broader success of biocatalysis in amide synthesis points to its future potential in producing this compound sustainably.

Furthermore, solvent-free reaction conditions are being explored to minimize the use of volatile organic compounds. researchgate.net These reactions, often facilitated by grinding or heating, can lead to higher efficiency and easier product isolation.

| Synthesis Method | Key Advantages |

| Boric Acid Catalysis | Inexpensive, low-toxicity catalyst; milder reaction conditions. orgsyn.orgorgsyn.org |

| Biocatalysis | High selectivity; mild, aqueous reaction conditions; environmentally friendly. |

| Solvent-Free Synthesis | Reduced use of volatile organic compounds; potentially higher efficiency and easier purification. researchgate.net |

Advanced Spectroscopic Techniques for Characterization

Precise structural elucidation is critical for understanding the properties and reactivity of this compound. Advanced spectroscopic techniques provide detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. While standard 1D ¹H and ¹³C NMR provide basic structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) offer a more comprehensive picture. researchgate.netyoutube.comsdsu.eduscribd.comyoutube.com These techniques help to unambiguously assign proton and carbon signals and establish through-bond correlations, confirming the precise arrangement of the hydroxymethyl and benzamide moieties. bmrb.ioresearchgate.netrsc.org

X-ray Crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and how it interacts with other molecules.

Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. researchgate.netresearchgate.netnih.gov DFT can predict molecular geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts with a high degree of accuracy. researchgate.net These computational studies provide valuable insights into the electronic structure and reactivity of this compound.

| Spectroscopic Technique | Information Obtained |

| 1D NMR (¹H, ¹³C) | Basic structural framework and chemical environment of atoms. chemicalbook.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms, resolving complex spectra. researchgate.netyoutube.comsdsu.eduscribd.comyoutube.com |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. |

| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups. nih.gov |

| Density Functional Theory (DFT) | Predicted molecular structure, electronic properties, and spectroscopic data. researchgate.netresearchgate.netnih.gov |

Interdisciplinary Research Perspectives

The unique chemical structure of this compound, featuring both a hydrogen-bond donor (amide and hydroxyl groups) and acceptor (carbonyl oxygen), makes it a versatile building block in various scientific fields.

In medicinal chemistry , the benzamide scaffold is a common feature in many biologically active compounds. The hydroxymethyl group can be further functionalized to create a library of derivatives with potential therapeutic applications. nih.gov These derivatives are being investigated for a range of activities, including their potential as enzyme inhibitors or receptor ligands.

The presence of functional groups capable of hydrogen bonding makes this compound an interesting candidate for supramolecular chemistry and materials science . acs.orgchempedia.info It can participate in the formation of well-ordered supramolecular assemblies, such as co-crystals and gels. researchgate.net Furthermore, it can be used as a monomer or a building block for the synthesis of functional polymers, including polyamides and poly(hydroxy urethane)s. tue.nlmdpi.comgoogle.com The properties of these materials can be tailored by modifying the structure of the benzamide monomer.

The continued exploration of innovative synthetic methods, coupled with advanced characterization techniques and interdisciplinary research, is expected to unlock the full potential of this compound in a wide array of applications, from novel therapeutics to advanced materials.

常见问题

Q. What strategies resolve contradictions in enzyme inhibition data involving benzamide derivatives?

- Methodological Answer : When conflicting inhibition results arise (e.g., off-target effects), researchers should: (i) Perform dose-response curves to identify non-linear effects. (ii) Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity. (iii) Compare results with structurally distinct inhibitors (e.g., 3-aminobenzamide controls) to isolate poly(ADP-ribose) synthetase effects from metabolic interference .

Q. How do substituent variations on the benzamide core impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., N-alkyl, nitro, or trifluoromethyl substitutions). For example, 3,4,5-trihydroxy-N-alkyl-benzamides show varying bioactivity depending on alkyl chain length. Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition IC₅₀) can prioritize candidates for further study .

Q. What experimental designs mitigate data variability in X-ray crystallography studies?

- Methodological Answer : To minimize variability: (i) Use SHELXTL for robust refinement of twinned or high-resolution data. (ii) Collect multiple datasets at different temperatures to assess thermal motion artifacts. (iii) Validate hydrogen atom positions using neutron diffraction or quantum mechanical calculations .

Data Analysis and Interpretation

Q. How should researchers handle conflicting results in solvent-dependent reactivity studies?

- Methodological Answer : Contradictions often arise from solvent polarity effects on reaction pathways. Use Kamlet-Taft solvent parameters to correlate dielectric constants with reaction outcomes. For example, protic solvents may stabilize intermediates in hydroxymethyl group modifications. Multivariate statistical analysis (e.g., PCA) can disentangle solvent effects from intrinsic reactivity .

Q. What computational methods support the design of this compound-based inhibitors?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) predict transition states for amide bond transformations. Molecular dynamics (MD) simulations can model inhibitor-enzyme binding kinetics, while QM/MM approaches elucidate electronic interactions at active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。